Cas no 2198643-64-8 (N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide)
N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26574235
- 2198643-64-8
- N-Methyl-N-[2-[methyl-[(2-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide
- Z2697562587
- N-methyl-N-({methyl[(2-methylphenyl)methyl]carbamoyl}methyl)prop-2-enamide
- N-Methyl-N-[2-[methyl[(2-methylphenyl)methyl]amino]-2-oxoethyl]-2-propenamide
- N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide
-
- Inchi: 1S/C15H20N2O2/c1-5-14(18)17(4)11-15(19)16(3)10-13-9-7-6-8-12(13)2/h5-9H,1,10-11H2,2-4H3
- InChI Key: ZYWKNYSUFBPXQK-UHFFFAOYSA-N
- SMILES: C(N(C)CC(N(C)CC1=CC=CC=C1C)=O)(=O)C=C
Computed Properties
- Exact Mass: 260.152477885g/mol
- Monoisotopic Mass: 260.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- Density: 1.078±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 457.7±38.0 °C(Predicted)
- pka: -0.93±0.70(Predicted)
N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26574235-0.05g |
N-methyl-N-({methyl[(2-methylphenyl)methyl]carbamoyl}methyl)prop-2-enamide |
2198643-64-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide
N-Methyl-N-({Methyl(2-Methylphenyl)Methylcarbamoyl}Methyl)Prop-2-Enamide: A Comprehensive Overview
The compound with CAS No. 2198643-64-8, commonly referred to as N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide, is a complex organic molecule with significant potential in various fields. This compound is characterized by its intricate structure, which includes a prop-2-enamide group and a methyl(2-methylphenyl)methylcarbamoyl substituent. The molecule's unique configuration makes it a subject of interest in both academic and industrial research.
Recent studies have highlighted the biological activity of this compound, particularly in the context of its role as a bioactive agent. Researchers have explored its potential as a modulator of cellular processes, with promising results in preclinical models. The compound's ability to interact with specific cellular pathways has led to its consideration in the development of novel therapeutic agents.
In terms of synthesis, the compound is typically derived through a multi-step process involving amide bond formation and alkylation reactions. The use of advanced synthetic techniques has enabled researchers to optimize the production process, ensuring higher yields and improved purity. This has facilitated further exploration of the compound's properties and applications.
The physical and chemical properties of N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide have been extensively characterized. Its molecular weight, melting point, and solubility are critical factors influencing its behavior in different environments. These properties are essential for understanding its stability and reactivity under various conditions.
One of the most exciting developments involving this compound is its application in the field of drug delivery systems. Researchers have investigated its ability to serve as a carrier for bioactive molecules, enhancing their bioavailability and targeting efficiency. This potential application underscores the importance of further research into its pharmacokinetic and pharmacodynamic properties.
Moreover, recent advancements in computational chemistry have allowed for detailed modeling of the compound's interactions with biological systems. These studies have provided insights into its binding affinity and selectivity, which are crucial for its potential use in therapeutic interventions.
In conclusion, N-methyl-N-({methyl(2-methylphenyl)methylcarbamoyl}methyl)prop-2-enamide represents a promising compound with diverse applications across multiple disciplines. Its unique structure, coupled with its demonstrated biological activity, positions it as a valuable tool in both research and industry. Continued exploration into its properties and applications will undoubtedly yield further breakthroughs in the coming years.
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